molecular formula C7H17NOS B14798162 3-Amino-2-methyl-5-methylsulfanylpentan-2-ol

3-Amino-2-methyl-5-methylsulfanylpentan-2-ol

Cat. No.: B14798162
M. Wt: 163.28 g/mol
InChI Key: BPZLRBFXTVALPE-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-5-methylsulfanylpentan-2-ol is a chemical compound with the molecular formula C7H17NOS It is characterized by the presence of an amino group, a methyl group, and a methylsulfanyl group attached to a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-5-methylsulfanylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylpentan-2-ol with methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-efficiency reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-5-methylsulfanylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2-methyl-5-methylsulfanylpentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-5-methylsulfanylpentan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methylpentan-2-ol: Lacks the methylsulfanyl group, resulting in different chemical properties.

    3-Amino-5-methylsulfanylpentan-2-ol: Similar structure but with variations in the position of the methyl group.

    2-Methyl-5-methylsulfanylpentan-2-ol: Lacks the amino group, leading to different reactivity.

Uniqueness

3-Amino-2-methyl-5-methylsulfanylpentan-2-ol is unique due to the presence of both an amino group and a methylsulfanyl group on the same pentan-2-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-2-methyl-5-methylsulfanylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZLRBFXTVALPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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